molecular formula C10H10N2O B8511845 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No. B8511845
M. Wt: 174.20 g/mol
InChI Key: QAGMZLINFNJZRY-UHFFFAOYSA-N
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Patent
US09127003B2

Procedure details

In a separate reaction: To a suspension of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (600 mg, 4.11 mmol) and Cs2CO3 (2675 mg, 8.21 mmol) in N,N-Dimethylformamide (DMF) (20 mL) stirred under nitrogen at 20° C. was added iodoethane (0.498 mL, 6.16 mmol) dropwise during 0.5 min. The reaction mixture was stirred at r.t. for 1 h, TLC showed complete conversion.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2675 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.498 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[CH:10]=[O:11].C([O-])([O-])=O.[Cs+].[Cs+].I[CH2:19][CH3:20]>CN(C)C=O>[CH2:19]([N:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[CH:10]=[O:11])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1C(=CC=2C1=NC=CC2)C=O
Name
Cs2CO3
Quantity
2675 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.498 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a separate reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. for 1 h
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=CC=2C1=NC=CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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